1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine moiety. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the formation of the piperidine and piperazine rings followed by their functionalization and coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ugi reaction: A multicomponent reaction that can be used to form piperazine derivatives.
Ring opening of aziridines: This involves the action of N-nucleophiles on aziridines to form piperazine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow chemistry techniques and the use of robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals.
Piperazine: A six-membered ring containing two nitrogen atoms, also widely used in drug design.
Uniqueness
What sets 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE apart is its combination of both piperidine and piperazine moieties, which can confer unique pharmacological properties. This dual structure allows for more versatile interactions with biological targets, potentially leading to more effective therapeutic agents.
Properties
Molecular Formula |
C19H31N3O |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3/h4-7,16-17H,8-15H2,1-3H3 |
InChI Key |
MYNSDSVKRCTOAI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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